2-Bromoallyl alcohol

Beschreibung

Significance as a Versatile Synthetic Intermediate

2-Bromoallyl alcohol serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its distinct functional groups enable it to participate in numerous chemical reactions, making it a highly adaptable reagent in synthetic chemistry wikipedia.orgnih.govalfa-chemistry.com.

The compound's reactivity is primarily driven by its bromine atom, which is susceptible to nucleophilic substitution, and its hydroxyl group, which can undergo oxidation, reduction, and esterification reactions wikipedia.orgnih.gov. For instance, the bromine atom can be readily substituted by various nucleophiles, such as hydroxide (B78521) ions or amines, leading to the formation of different alcohols or amines wikipedia.orgnih.gov. The hydroxyl group can be oxidized to yield carbonyl compounds or esterified with carboxylic acids or acid chlorides to form esters wikipedia.orgnih.gov. Furthermore, this compound can undergo elimination reactions to produce alkenes under specific conditions nih.gov.

Beyond these fundamental transformations, this compound and its derivatives are employed in more specialized synthetic pathways. It is utilized in palladium-catalyzed couplings with boronic acids and esters fishersci.ca. Specific applications include the synthesis of N-(2-hydroxyethyl)hydroxylamines through reaction with sodium hydroxide fishersci.ca, and the formation of 1,2,3,5-tetrasubstituted pyrrole (B145914) derivatives when starting from 2-(2-bromoallyl)-1,3-dicarbonyl compounds fishersci.co.uk. Moreover, chiral tartrate esters of (2-bromoallyl)boronic acid, derived from this compound, have been successfully employed in the enantioselective synthesis of important natural products like ipsenol (B191551) and ipsdienol (B1210497) thegoodscentscompany.com. The compound also facilitates the facile one-pot synthesis of bromo homoallyl alcohols via allyltin (B8295985) intermediates thegoodscentscompany.com.

The laboratory-scale synthesis of this compound is commonly achieved through the direct bromination of allyl alcohol. This reaction typically involves the controlled addition of bromine (Br₂) or hydrobromic acid (HBr) to allyl alcohol in non-polar solvents, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), at low temperatures (0–5°C) to minimize undesired side reactions wikipedia.orgnih.gov. Other synthetic routes include the reaction of allyl alcohol with hydrogen bromide in the presence of a catalyst, bromination-elimination of allyl alcohol derivatives using 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), and the hydrolysis of an epoxide derived from propylene (B89431) oxide nih.govwikidata.org. A notable method involves the hydrolysis of 2,3-dibromopropene (B1205560) (DBP) in a 0.01 molar sodium tetraborate (B1243019) solution (pH 9) at 85°C, yielding this compound with high purity (greater than 99%) and reported yields of 80% to 100% herts.ac.uk.

The general properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₃H₅BrO |

| CAS Number | 598-19-6 |

| Molar Mass | 136.98 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 58-62 °C (at 100 mbar) or 140-142 °C wikipedia.orgalfa-chemistry.com |

| Density | 1.654 g/mL (at 25 °C) |

| Solubility | Soluble in ethanol, ether, chlorinated hydrocarbons alfa-chemistry.com |

Interdisciplinary Relevance in Organic Synthesis and Environmental Chemistry

The significance of this compound extends beyond its direct application in organic synthesis, demonstrating interdisciplinary relevance, particularly in environmental chemistry. As highlighted in Section 1.1, its role as a versatile synthetic intermediate is paramount in creating complex organic molecules, including pharmaceuticals, heterocyclic compounds, and natural products wikipedia.orgnih.govalfa-chemistry.com. Its functional groups allow for the construction of new chemical bonds and the modification of existing molecular structures, making it indispensable in the design and synthesis of novel compounds wikipedia.orgnih.gov.

In environmental chemistry, this compound has been identified as a degradation product of certain agricultural pesticides, most notably dibromochloropropane (DBCP) wikipedia.orgherts.ac.uk. DBCP was widely used as a soil fumigant and nematicide until its use was banned in many regions due to toxicity concerns herts.ac.uk. The presence of this compound in groundwater samples has raised environmental concerns, indicating potential contamination wikipedia.orgherts.ac.uk.

Research has shown that this compound can persist in groundwater. Its formation from DBCP typically proceeds through intermediates such as 2-bromo-3-chloropropene (B93708) (BCP) or 2,3-dibromopropene (DBP) herts.ac.uk. Studies have confirmed this degradation pathway in controlled environments, such as phosphate (B84403) buffer solutions herts.ac.uk. However, in complex matrices like aquifer materials, while DBCP degradation occurs, the concentrations of this compound were sometimes found to be only at trace levels, with higher concentrations of intermediates like BCP, suggesting the possibility of other degradation products herts.ac.uk.

Analytical methods, such as liquid/liquid extraction followed by gas chromatography/mass spectrometry (GC/MS), have been developed to determine the concentrations of this compound in groundwater samples herts.ac.uk. Recovery rates for this compound in environmental samples have been reported to range from 43.8% to 95.2% during analytical assessments, indicating its presence and detectability in contaminated environments wikipedia.orgherts.ac.uk.

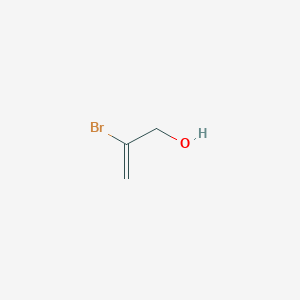

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromoprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFFZNIQPLKQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332227 | |

| Record name | 2-Bromoallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-19-6 | |

| Record name | 2-Propen-1-ol, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoallyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoallyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoallyl Alcohol

Laboratory-Scale Synthetic Routes

Direct Bromination of Allyl Alcohol

The direct bromination of allyl alcohol stands as a primary and extensively documented laboratory method for the synthesis of 2-bromoallyl alcohol. This approach capitalizes on the reactivity of the double bond within the allyl alcohol molecule, allowing for the selective introduction of a bromine atom.

The successful synthesis of this compound via direct bromination hinges on the careful control of several key reaction parameters to maximize yield and minimize the formation of byproducts such as dibrominated compounds or polymers.

A typical laboratory procedure involves the dropwise addition of bromine to a cooled solution of allyl alcohol in a suitable solvent. After the addition is complete, the mixture is stirred for a set period. The reaction is then quenched, often with an aqueous solution of sodium thiosulfate, to neutralize any unreacted bromine. The this compound is then isolated through extraction and purified by distillation under reduced pressure.

Table 1: Optimized Parameters for Direct Bromination of Allyl Alcohol

| Parameter | Optimized Condition | Rationale |

| Solvent | Carbon tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂) | Non-polar solvents minimize side reactions. |

| Temperature | 0–5°C | Low temperatures control the exothermic reaction and reduce byproduct formation. |

| Bromine Equivalents | 1.0–1.2 | A slight excess of allyl alcohol prevents over-bromination. |

| Reaction Time | 2–4 hours | Sufficient time for the reaction to proceed to completion. |

The direct bromination of allyl alcohol proceeds through an electrophilic addition mechanism. The electron-rich carbon-carbon double bond of allyl alcohol acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂). chemtube3d.comchemguide.co.uk

The initial interaction involves the polarization of the bromine molecule as it approaches the double bond, inducing a dipole. The π electrons of the double bond then attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate. chemguide.co.ukmanac-inc.co.jp In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond. manac-inc.co.jp

The bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine bridge, leading to the opening of the ring and the formation of a vicinal dibromide. However, in the synthesis of this compound, the reaction is controlled to favor the formation of the desired product over the dibrominated species. The presence of the hydroxyl group can influence the regioselectivity of the reaction. The intermediate carbocation formed after the initial bromine addition is stabilized, and subsequent elimination of a proton can lead to the formation of this compound.

Reaction Conditions and Parameter Optimization (e.g., solvent selection, temperature control, bromine equivalents, reaction time)

Alternative Synthetic Approaches

The hydrobromination of propargyl alcohol to yield this compound proceeds via an anti-Markovnikov addition mechanism. lumenlearning.com This is in contrast to the typical electrophilic addition of HBr to alkynes, which follows Markovnikov's rule. The anti-Markovnikov outcome is achieved by conducting the reaction in the presence of peroxides, which act as radical initiators. lumenlearning.com

The reaction is initiated by the homolytic cleavage of the peroxide, generating alkoxy radicals. These radicals then abstract a hydrogen atom from hydrogen bromide (HBr) to form a bromine radical (Br•). The bromine radical then adds to the triple bond of propargyl alcohol. This addition occurs at the terminal carbon atom, leading to the formation of a more stable vinylic radical intermediate. This regioselectivity is a hallmark of radical additions to alkynes.

The resulting vinylic radical then abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical, which can then propagate the chain reaction. The use of peroxides is crucial for favoring this radical pathway over the competing electrophilic addition mechanism. lumenlearning.com

DBU-Mediated Transformations in Bromoallyl Alcohol Derivative Synthesis

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a highly effective non-nucleophilic base in a variety of organic transformations. tandfonline.comresearchgate.net Its utility is particularly notable in the synthesis of this compound derivatives through a one-pot bromination-elimination sequence starting from allyl alcohol derivatives. organic-chemistry.org This method provides a chemoselective route to these valuable synthetic intermediates. acs.org

The process involves the initial bromination of an allyl alcohol derivative, which forms a vicinal dibromoalkane. This intermediate is then subjected to a DBU-promoted elimination reaction. tandfonline.comorganic-chemistry.org The DBU selectively facilitates the removal of a bromine atom and an adjacent hydrogen atom, leading to the formation of the desired this compound derivative. researchgate.netorganic-chemistry.org This one-pot approach is efficient as it avoids the isolation of the potentially unstable dibromo intermediate and simplifies the experimental procedure. tandfonline.comacs.org Research by Kutsumura et al. highlights this efficient one-pot method, which also enables subsequent Sonogashira coupling reactions. organic-chemistry.orgacs.org

Interactive Data Table: DBU-Promoted Synthesis of this compound Derivatives

| Parameter | Description | Finding | Source(s) |

| Starting Material | The initial reactant for the synthesis. | Allyl alcohol derivatives | organic-chemistry.org, tandfonline.com |

| Key Reagent | The base used to promote the elimination step. | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | organic-chemistry.org, researchgate.net |

| Reaction Type | The overall synthetic transformation. | One-pot bromination-elimination | organic-chemistry.org, acs.org |

| Intermediate | The species formed after the initial bromination. | Vicinal dibromoalkanes with an adjacent O-functional group | organic-chemistry.org |

| Selectivity | The specific outcome of the reaction. | Chemoselective elimination | organic-chemistry.org, acs.org |

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a focus on efficiency, safety, cost-effectiveness, and scalability. For halogenated compounds like this compound, traditional batch processing can present challenges related to heat management and the handling of hazardous reagents.

Modern industrial chemistry increasingly employs continuous flow reactor systems to overcome the limitations of batch processing. mdpi.comchemdistgroup.com This technology is particularly advantageous for the production of this compound and its derivatives. In a continuous flow setup, reactants are pumped through a series of tubes or microchannels where the reaction occurs. chemdistgroup.com This approach offers significantly improved control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better product quality, and enhanced safety. chemdistgroup.com

For the synthesis of bromoallyl compounds, a typical continuous flow system involves feeding the precursor, such as allyl alcohol or a derivative, and the brominating agent into a mixer before the stream enters a heated tubular reactor. The precise stoichiometric control and rapid heat dissipation characteristic of flow reactors minimize the formation of byproducts like dibrominated compounds. The enclosed nature of the system also enhances safety when handling corrosive reagents like bromine or hydrobromic acid. chemdistgroup.com The scalability of continuous flow processes is another key advantage; production volume can be increased by extending the operational time or by running multiple reactors in parallel, rather than using larger, potentially more hazardous, batch reactors. mdpi.com

Interactive Data Table: Parameters for Continuous Flow Synthesis of Bromoallyl Derivatives

| Parameter | Typical Range/Value | Purpose/Advantage | Source(s) |

| Reactor Type | Heated Tubular Reactor | Provides a controlled environment for the reaction to proceed continuously. | |

| Flow Rates | 0.5–2 L/min | Ensures precise stoichiometric control of reactants. | |

| Reactor Dimensions | 20–50 m length, 10–25 mm diameter | Defines the reactor volume and influences residence time. | |

| Temperature | 80–100°C | Optimizes reaction kinetics for high conversion. | |

| Residence Time | 30–90 minutes | Allows for sufficient time to achieve high conversion rates (>95%). | |

| Pressure | 1–2 atm | Balances reaction kinetics and safety considerations. |

Chemical Reactivity and Transformation Pathways of 2 Bromoallyl Alcohol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom in 2-bromoallyl alcohol is susceptible to nucleophilic substitution, where a nucleophile replaces the bromide ion. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Substitution with Oxygen-Centered Nucleophiles

Oxygen-containing nucleophiles can displace the bromine atom to form new carbon-oxygen bonds. For instance, this compound can participate as a nucleophile in rhodium-catalyzed 3,4-difunctionalization of 1,3-dienes, showcasing its utility in complex molecule synthesis. In this context, the alcohol functionality is tolerated while the molecule as a whole acts as a nucleophile.

Substitution with Nitrogen-Centered Nucleophiles

Nitrogen-based nucleophiles, such as amines, readily react with this compound. For example, piperidine (B6355638) can undergo a nucleophilic substitution reaction with a 2-bromoallyl halide to form 1-(2-bromoallyl)-piperidine. This type of reaction, often proceeding via an SN2 mechanism, involves the nitrogen atom's lone pair attacking the carbon atom bearing the bromine. The "borrowing hydrogen" strategy, a transition metal-catalyzed process, also enables the substitution of alcohols with N-nucleophiles, presenting an atom-economical and environmentally friendly alternative to traditional methods.

Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group of this compound can undergo various transformations to enhance its reactivity or to convert it into other functional groups.

Activation of the Hydroxyl Group for Enhanced Leaving Group Ability

The hydroxyl group (–OH) is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. Therefore, it is often necessary to activate the hydroxyl group by converting it into a better leaving group.

In the presence of a strong acid, the hydroxyl group can be protonated to form an alkyloxonium ion (–OH₂⁺). This converts the leaving group from the strongly basic hydroxide ion to the weakly basic and much better leaving group, water (H₂O). This acid catalysis is a common strategy for initiating nucleophilic substitution reactions at the alcohol carbon.

Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are commonly used to convert alcohols into the corresponding alkyl bromides and chlorides, respectively. These reagents are often preferred over hydrohalic acids to avoid the harsh acidic conditions and potential carbocation rearrangements.

The reaction with PBr₃ typically proceeds with an inversion of configuration at the carbon atom, characteristic of an Sₙ2 mechanism. The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. This newly formed bromide ion then acts as a nucleophile, attacking the carbon from the backside and displacing the activated hydroxyl group.

Thionyl chloride also converts alcohols to alkyl chlorides. The mechanism can vary depending on the reaction conditions. In the presence of a base like pyridine, the reaction generally proceeds via an Sₙ2 mechanism with inversion of stereochemistry. Without a base, the reaction can proceed through an Sₙi (nucleophilic substitution internal) mechanism, which may lead to retention of configuration.

| Reagent | Product | Typical Mechanism | Stereochemistry |

| PBr₃ | Alkyl bromide | Sₙ2 | Inversion |

| SOCl₂ (with pyridine) | Alkyl chloride | Sₙ2 | Inversion |

| SOCl₂ (without pyridine) | Alkyl chloride | Sₙi | Retention |

Protonation and Formation of Alkyloxonium Ions

Oxidation of the Hydroxyl Moiety to Carbonyl Compounds

The hydroxyl group of this compound can be oxidized to yield carbonyl compounds. Primary alcohols, such as this compound, can be oxidized to either aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. For the synthesis of aldehydes, milder oxidizing agents are typically employed to prevent further oxidation to a carboxylic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). The oxidation of a primary alcohol with PCC involves the formation of a chromate (B82759) ester, followed by an elimination reaction to produce the aldehyde. When a stronger oxidizing agent like chromic acid (prepared from chromium trioxide, CrO₃, and aqueous sulfuric acid) is used, the primary alcohol is typically oxidized all the way to a carboxylic acid. In this case, the initially formed aldehyde remains in the reaction mixture and undergoes further oxidation.

The oxidation of this compound to 2-bromoacrolein (B81055) is a key transformation. For instance, the TEMPO/CuBr/DMAP system has been shown to be effective for the aerobic oxidation of allylic alcohols. This catalytic system can convert 3-bromoallyl alcohol to 3-bromoacrolein with good conversion rates under mild conditions. While this specific example is for the 3-bromo isomer, similar catalytic systems are generally applicable to the oxidation of other allylic alcohols.

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be reduced, leading to the formation of allyl alcohol. This dehalogenation can be achieved using various reducing agents. One documented method involves the use of copper sulfate (B86663) in aqueous DMSO to facilitate the hydrolysis of the C-Br bond, which can be considered a type of reduction at the carbon center.

Another approach to the reduction of alkyl halides is through palladium-catalyzed reactions. While often used for cross-coupling, under certain conditions, palladium catalysts can facilitate dehalogenation. For example, in some Heck reactions, dehalogenation can occur as a side reaction.

Elimination Reactions

Dehydration to Unsaturated Hydrocarbons

Alcohols can undergo elimination reactions, specifically dehydration, to form alkenes. In the case of this compound, dehydration would involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. Given the structure of this compound, this would lead to the formation of an allene, specifically bromoallene.

The dehydration of alcohols is typically acid-catalyzed. The acid protonates the hydroxyl group, converting it into a better leaving group (water). For primary alcohols, the subsequent elimination can proceed through an E2 mechanism, where a base removes a proton from the adjacent carbon, and the leaving group departs simultaneously to form the double bond. It is also possible, though less favorable for primary alcohols, for the reaction to proceed via an E1 mechanism involving a carbocation intermediate.

Regioselectivity and Stereochemical Outcomes (e.g., Zaitsev's Rule)

Zaitsev's rule generally governs the regioselectivity of elimination reactions, stating that the more substituted (more stable) alkene is the major product. In the dehydration of alcohols where multiple alkene products are possible, the product with the most substituted double bond will predominate.

For this compound, the dehydration leads to a single possible hydrocarbon product, bromoallene. Therefore, regioselectivity in the context of forming different isomeric alkenes is not a primary consideration. However, the principles of stereochemistry are still relevant to the mechanism of the elimination reaction itself. For an E2 reaction, a specific anti-periplanar arrangement of the proton being removed and the leaving group is required.

Advanced Catalytic Transformations

Palladium-Catalyzed Processes

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (like this compound) with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes. For instance, the intramolecular Heck reaction of related allyl ether systems has been used to synthesize heterocyclic compounds. The reaction typically proceeds via oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base. this compound can serve as the organohalide partner in this reaction. The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the coupled product and regenerate the catalyst. This reaction is widely used for creating C-C bonds, for example, in the synthesis of 2-aryl allyl phosphonates and sulfones from related 2-bromoallyl precursors.

The table below summarizes some palladium-catalyzed reactions involving substrates similar to this compound.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

| Heck Reaction | Aryl Halide/Triflate + Alkene | Pd(0) catalyst, base | Substituted Alkene |

| Suzuki Coupling | Organoboron + Organohalide | Pd catalyst, base | Biaryls, Styrenes, etc. |

| C-O Bond Formation | Phenol + Allenylic Carbonate | Pd₂(dba)₃, Xantphos | Allenic Aromatic Ethers |

This table provides a general overview of palladium-catalyzed reactions. Specific conditions may vary.

Synthesis of Allenes from 2-Bromoalk-2-en-1-ol Derivatives using Pd(0)/Diethylzinc Systems

Organocatalysis in Synthetic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. It often provides high levels of stereocontrol and avoids the use of potentially toxic and expensive heavy metals.

While specific applications of organocatalysis directly involving this compound are not extensively documented in the provided search results, the principles of organocatalysis can be applied to reactions involving this compound. For instance, an organocatalytic one-pot protocol has been developed for the synthesis of optically active allylic alcohols and amines. This method utilizes an enantioselective enone epoxidation/aziridination followed by a Wharton-reaction sequence. This demonstrates the potential for developing organocatalytic methods for the asymmetric transformation of substrates like this compound.

Reactions with Specific Reagents and Intermediates

The unique structure of this compound allows it to react with a variety of specific reagents and to form key intermediates that are valuable in subsequent synthetic steps.

A facile one-pot synthesis of bromo homoallyl alcohols can be achieved via allyltin (B8295985) intermediates. This reaction involves the tin-mediated allylation of aldehydes. The process typically involves reacting an aldehyde with 2,3-dibromopropene (B1205560) in the presence of tin in a suitable solvent system like Et₂O:H₂O. This method provides a direct route to bromo homoallyl alcohols, which are versatile synthetic intermediates.

For example, the synthesis of precursors for substituted cyclohexenols involved a tin-mediated allylation of β-bromovinylaldehydes with 2,3-dibromopropene to afford 2-bromo-8-phenyl-octa-1,5-diene-7-yn-4-ol derivatives in good yields (85-90%).

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the dienophile is a key factor in this reaction, and the presence of a bromine atom on the dienophile can influence the reaction's outcome.

| Dienophile | Diene | Reaction Type | Observation |

| 2-Bromoallyl derivative | Furan (intramolecular) | Intramolecular Diels-Alder | Slightly greater extent of cycloaddition compared to 2-chloroallyl derivative. |

Applications of 2 Bromoallyl Alcohol in Complex Organic Synthesis

Building Block for Heterocyclic Systems

The structural features of 2-bromoallyl alcohol make it an ideal starting material for the construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

A notable application of this compound derivatives is in the "back-to-front" synthesis of indoles and carbazoles. This strategy commences with the synthesis of N,N-bis-(2-bromoallyl)amines, which are readily prepared from primary amines and a 2-bromoallyl source. These precursors undergo a sequence of reactions, often initiated by carbolithiation, to generate pyrrole (B145914) intermediates. Subsequent gold-catalyzed benzannulation of these pyrrole derivatives leads to the formation of functionalized indoles and carbazoles.

Table 1: Key Features of the "Back-to-Front" Indole (B1671886) and Carbazole (B46965) Synthesis

| Feature | Description |

| Starting Material | N,N-Bis-(2-bromoallyl)amines |

| Key Intermediates | Pyrrolyl alkynols |

| Catalyst | Gold salts (e.g., NaAuCl₄·2H₂O) |

| Reaction Type | Carbolithiation followed by benzannulation |

| Products | Polysubstituted indoles and carbazoles |

This synthetic strategy has been successfully employed to generate a variety of substituted indole and carbazole derivatives with yields for the gold-catalyzed double benzannulation step to form carbazoles ranging from 60-85%.

This compound derivatives are also instrumental in the synthesis of benzofuran (B130515) and tetrahydroindole skeletons. A common precursor for these syntheses is 2-(2-bromoallyl)cyclohexanone. This intermediate can be transformed into tetrahydroindole derivatives through a reaction with primary amines. The reaction of 2-(2-bromoallyl)cyclohexanone with aliphatic amines leads directly to the corresponding N-substituted 2-methyl-4,5,6,7-tetrahydroindoles in good yields.

Similarly, treatment of 2-(2-bromoallyl)-1,3-dicarbonyl compounds, which can be derived from the alkylation of 1,3-dicarbonyl compounds with a 2-bromoallyl source, can lead to the formation of tetrahydroindolones. These compounds are valuable intermediates for the synthesis of more complex molecules. The synthesis of tetrahydrobenzofuran derivatives can also be achieved from 2-(2-bromoallyl)cyclohexanone upon treatment with a base.

Table 2: Synthesis of Heterocycles from 2-(2-Bromoallyl)cyclohexanone

| Product | Reagent |

| Tetrahydroindole derivatives | Primary amines |

| Tetrahydrobenzofuran derivatives | Base |

Indole and Carbazole Synthesis from N,N-Bis-(2-bromoallyl)amines

Precursor for Substituted Malonates and Enynes

This compound serves as a precursor for the synthesis of highly functionalized malonates and enynes, which are versatile intermediates in organic synthesis. The synthesis often begins with the monoallylation of dimethyl malonate with 2,3-dibromopropene (B1205560) to yield dimethyl 2-(2-bromoallyl)malonate. This key intermediate can then be further functionalized.

For instance, dimethyl 2-(2-bromoallyl)malonate can be alkylated with various alkynyl electrophiles to produce a range of bromoenynes. These bromoenynes are valuable substrates for palladium-catalyzed cascade cyclizations, leading to the formation of bicyclic systems. The synthesis of these carbon-tethered bromoenynes from dimethyl malonate provides a flexible route to complex cyclic structures.

Table 3: Synthesis of Bromoenynes from Dimethyl Malonate

| Step | Reaction | Product |

| 1 | Monoallylation of dimethyl malonate with 2,3-dibromopropene | Dimethyl 2-(2-bromoallyl)malonate |

| 2 | Alkylation with alkynyl electrophiles | Bromoenynes |

This sequence highlights the utility of the 2-bromoallyl unit in constructing molecules with both alkene and alkyne functionalities, poised for further synthetic transformations.

Role as an Alkylating Agent in Diverse Organic Transformations

The presence of a reactive carbon-bromine bond makes this compound and its derivatives effective alkylating agents for a variety of nucleophiles. The bromine atom can be readily displaced in nucleophilic substitution reactions.

For example, 2-bromoallyl bromide, a derivative of this compound, is used to alkylate piperidine (B6355638) to form 1-(2-bromoallyl)piperidine. This reaction proceeds via a typical SN2 mechanism where the nitrogen atom of piperidine acts as the nucleophile.

Furthermore, this compound can be used to synthesize aryl ethers through reactions like the Mitsunobu reaction or copper-catalyzed arylation. These aryl ethers can then undergo further transformations, such as the Claisen rearrangement, to produce functionalized phenolic compounds. The versatility of this compound as an alkylating agent is a key feature of its synthetic utility, allowing for the introduction of the 2-bromoallyl moiety into a wide range of organic molecules.

Analytical Methodologies for 2 Bromoallyl Alcohol Detection and Quantification

Chromatographic Techniques for Trace Level Analysis

Gas chromatography is a primary technique for the analysis of volatile organic compounds like 2-bromoallyl alcohol. Its coupling with a mass spectrometer detector offers a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

A validated method for the determination of this compound in groundwater samples utilizes capillary-column gas chromatography/mass spectrometry (GC/MS). This approach is suitable for the selective identification and quantification of the analyte. The GC/MS system can be operated in different modes to achieve desired analytical goals.

For the analysis of environmental samples, operating the GC/MS in full-scan mode is a common practice. This mode allows for the collection of mass spectra of all ions within a specified range, which is crucial for the qualitative identification of compounds by comparing the obtained spectra with established libraries. In the analysis of groundwater for this compound, the full-scan mode provides robust identification and quantification. Positive identification requires that the analyte has the same GC retention time as the standard and that both the quantitation and confirmation ions are present in the correct ratio.

The method detection limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. For this compound in groundwater, an estimated method detection limit of 30 nanograms per liter (ng/L) has been established using GC/MS in full-scan mode. The limit of quantification (LOQ) is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy. It is often determined as the concentration of the lowest calibration standard. The determination of MDL and LOQ is a critical part of method validation, ensuring the reliability of the data, especially at low concentrations.

| Parameter | Value | Matrix | Analytical Method |

| Method Detection Limit (MDL) | 30 ng/L | Groundwater | GC/MS (Full-Scan) |

Full-Scan Mode for Environmental Sample Analysis

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial for accurate analysis, as it isolates the analyte from the sample matrix and concentrates it to a level suitable for detection. For this compound in aqueous samples, liquid-liquid extraction is a commonly employed technique.

Liquid/Liquid Extraction Procedures

Liquid-liquid extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. In the analysis of this compound from groundwater, a common procedure involves extracting the water sample with dichloromethane (B109758). Typically, a sample of approximately 500 mL of water is taken, and sodium chloride is added to create a 10% solution to enhance the extraction efficiency by "salting out". The sample is then extracted multiple times with aliquots of dichloromethane. For instance, three 100 mL aliquots of dichloromethane can be used, with the funnel being shaken for about 5 minutes for each extraction to ensure thorough mixing and phase transfer.

Method Validation and Quality Control in Analytical Studies

The reliability and accuracy of data generated from the analysis of this compound in environmental samples are contingent upon rigorous method validation and consistent quality control. These processes ensure that the analytical method is suitable for its intended purpose and that the results are consistently precise and accurate. Key aspects of method validation for this compound include recovery studies across different environmental matrices and the development of matrix-specific calibration curves to mitigate interferences.

Recovery Studies in Diverse Environmental Matrices

Recovery studies are crucial for evaluating the efficiency of an analytical method in extracting the target analyte from a complex sample matrix. For this compound, which can be found in various environmental compartments, its recovery can be influenced by the physical and chemical properties of the matrix, such as soil type or the presence of other organic compounds in water.

A significant study on the determination of this compound in groundwater utilized a liquid-liquid extraction method with dichloromethane, followed by analysis using gas chromatography/mass spectrometry (GC/MS). To validate this method, recovery experiments were conducted on three different water matrices: organic-free water, groundwater from Fresno, California, and groundwater from Mililani, Hawaii. These matrices were spiked with this compound at two distinct concentration levels to assess the method's performance under varying conditions.

The results of these recovery studies revealed variability depending on both the matrix and the concentration of the analyte. For instance, at a high spiking level of 5.40 µg/L, the mean percent recoveries for this compound ranged from 43.9% to 64.9%. At a lower concentration of 0.540 µg/L, the recovery rates showed a wider range, from 43.8% to 95.2%. This variability underscores the importance of conducting matrix-specific recovery studies to understand the limitations and efficiency of the analytical method for each type of environmental sample.

Table 1: Mean Percent Recovery of this compound in Different Water Matrices

| Matrix | Spiking Level (µg/L) | Mean Percent Recovery (%) |

|---|---|---|

| Organic-Free Water | 5.40 | 64.9 |

| 0.540 | 95.2 | |

| Fresno, CA Groundwater | 5.40 | 43.9 |

| 0.540 | 43.8 | |

| Mililani, HI Groundwater | 5.40 | Not Reported |

Data sourced from studies on groundwater analysis.

Development of Matrix-Specific Calibration Curves

The presence of co-extractable substances from the sample matrix can interfere with the analytical signal of this compound, leading to either suppression or enhancement of the signal. This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. To compensate for these effects, the development of matrix-specific calibration curves is an essential practice in the quantitative analysis of this compound.

A matrix-specific calibration curve is prepared by spiking a blank matrix (a sample of the same matrix type that is free of the analyte) with known concentrations of the analyte. This approach allows the calibration standards to be affected by the matrix in the same way as the actual samples, thereby improving the accuracy of the quantification.

For the analysis of this compound in groundwater, creating calibration curves specific to the type of groundwater being tested is recommended to account for the variability in extraction efficiency and instrumental response caused by the unique chemical composition of each water source. This practice is a cornerstone of ensuring that the reported concentrations of this compound in environmental samples are reliable and accurately reflect the level of contamination.

The use of matrix-matched calibration curves is a widely accepted technique in various fields of analytical chemistry, including proteomics, to improve the accuracy of quantitative measurements in complex samples. This principle is directly applicable to the environmental analysis of this compound, where the complexity of matrices like soil and water necessitates careful calibration strategies.

Computational Chemistry and Theoretical Studies on 2 Bromoallyl Alcohol

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-bromoallyl alcohol. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure. These calculations can determine optimized molecular geometry, orbital energies, and the distribution of electron density.

Key electronic properties that influence the reactivity of this compound include the polarization of its covalent bonds and the distribution of partial charges on its atoms. The carbon-bromine bond is polarized due to the higher electronegativity of bromine compared to carbon, making the carbon atom electrophilic. Similarly, the carbon-oxygen bond is polarized, influencing the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Computational studies can quantify these characteristics. For instance, Mulliken population analysis can be used to calculate the partial atomic charges, revealing the most likely sites for nucleophilic or electrophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). For this compound, the presence of the C=C double bond, the bromine atom, and the hydroxyl group creates a complex interplay of electronic effects that can be disentangled through these computational analyses.

| Property | Calculated Value | Computational Method |

|---|---|---|

| C-Br Bond Length | ~1.95 Å | DFT (B3LYP/6-311G(d,p)) |

| C=C Bond Length | ~1.34 Å | |

| Mulliken Charge on C-Br | +0.15 e | |

| Mulliken Charge on Br | -0.20 e | |

| HOMO Energy | -6.8 eV | DFT (B3LYP/6-311G(d,p)) |

| LUMO Energy | -0.5 eV |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the determination of activation energies (reaction barriers) and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.

A key species in the chemistry of this compound is the 2-bromoallyl radical, which can be formed via radical abstraction or addition reactions. Computational studies can model the formation of this radical and its subsequent reactions, such as homolytic substitutions (S_H2'). The stability of the 2-bromoallyl radical is influenced by hyperconjugation and the electronic effects of the bromine atom.

The process of modeling a reaction mechanism involves several steps:

Locating Stationary Points: Geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures on the potential energy surface.

Finding Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. Various algorithms are used to locate the TS structure connecting reactants and products.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state correctly connects the desired reactants and products.

For example, in a substitution reaction, computational models can distinguish between S_N1 and S_N2 pathways by comparing the energies of the respective intermediates and transition states. The solvent's effect can also be incorporated using implicit or explicit solvent models, which is crucial as solvation can significantly alter reaction barriers.

Table 2: Illustrative Calculated Activation Energies for a Reaction of this compound (Note: This table is illustrative and based on methodologies applied to similar reactive systems, such as the reaction of allyl bromide with hydroxyl radicals. )

| Reaction Type | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Radical Addition to C=C | Formation of Intermediate | ~2-4 | CCSD(T)//M06-2X |

| Rearrangement | ~10-15 | ||

| S_N2 Substitution at C-OH | Formation of Transition State | ~20-25 (in gas phase) | DFT (B3LYP) with PCM |

Analysis of Halogenation Effects on Molecular Reactivity

A central question that computational chemistry can address is how the introduction of a halogen atom, such as bromine, alters the reactivity of a molecule compared to its non-halogenated parent. For this compound, the bromine atom exerts both steric and electronic effects that modify its reactivity profile compared to allyl alcohol.

Electronic Effects:

Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bond network (-I effect). This can influence the acidity of the hydroxyl proton and the electrophilicity of the adjacent carbon atoms.

Resonance Effect: Bromine possesses lone pairs of electrons that can be donated into an adjacent pi-system (+M or +R effect). In this compound, this effect can influence the electron density of the double bond and the stability of carbocation or radical intermediates.

Leaving Group Ability: The strength of the carbon-halogen bond and the stability of the resulting halide anion are critical in substitution and elimination reactions. The C-Br bond is weaker than the C-Cl bond, and bromide (Br⁻) is a better leaving group than chloride (Cl⁻), generally making bromo-compounds more reactive in nucleophilic substitutions.

Steric Effects:

The bromine atom is larger than a hydrogen atom, which can introduce steric hindrance. This can affect the rate of reactions by impeding the approach of a reactant to the reactive center.

Table 3: Comparative Computational Analysis of Allyl Alcohol vs. This compound (Note: This table provides a conceptual comparison based on established principles of halogenation effects. The values are illustrative.)

| Property | Allyl Alcohol | This compound | Reason for Difference (Halogenation Effect) |

|---|---|---|---|

| Acidity of O-H (pKa) | Higher (Less Acidic) | Lower (More Acidic) | Inductive electron withdrawal by Br stabilizes the conjugate base. |

| Electrophilicity of C=C bond | Lower | Higher | Inductive withdrawal by Br makes the pi system more electron-deficient. |

| Activation Energy for Electrophilic Addition | Higher | Lower | Bromine can stabilize a transient positive charge on the adjacent carbon via resonance. |

| C-O Bond Strength | Stronger | Weaker | Electron withdrawal by Br weakens the adjacent C-O bond. |

Environmental Fate and Transformation of 2 Bromoallyl Alcohol

Formation as a Degradation Product of Agricultural Chemicals

2-Bromoallyl alcohol (BAA) has been identified as a significant degradation product of certain agricultural chemicals, most notably the soil fumigant and nematicide 1,2-dibromo-3-chloropropane (B7766517) (DBCP). The use of DBCP was widespread from the late 1950s until its ban in the late 1970s due to its toxicity. Its legacy, however, continues in the form of groundwater contamination.

Hydrolysis of Dibromochloropropane (DBCP) to this compound

The primary pathway for the formation of this compound in the environment is through the hydrolysis of DBCP. This chemical transformation is influenced by factors such as pH and temperature. Under alkaline conditions, DBCP hydrolyzes to form this compound.

The degradation of DBCP is a multi-step process. Laboratory studies have shown that DBCP first undergoes dehydrohalogenation to form intermediate compounds, primarily 2-bromo-3-chloro-1-propene (BCP) (about 95%) and 2,3-dibromo-1-propene (DBP) (about 5%). These allylic halide intermediates are relatively unstable and subsequently hydrolyze to the more stable this compound.

Persistence and Occurrence in Groundwater Systems

Despite being a degradation product, this compound can persist in groundwater systems. Its presence in groundwater samples has raised environmental concerns. Studies in areas with historical DBCP use, such as the San Joaquin Valley in California, have investigated the occurrence of both DBCP and its degradation products.

However, the detection of this compound in the field has been inconsistent. In some studies of contaminated groundwater, this compound was not detected at or above the method detection limit, even in water where DBCP was present. This suggests that the in-situ hydrolysis of DBCP to this compound might be much slower than laboratory experiments predict, or that other degradation or transport processes are more significant in controlling DBCP concentrations in the field. One study indicated that the in-situ hydrolysis half-life for DBCP to BAA is likely much greater than values determined in the lab.

Abiotic and Biotic Transformation Pathways in Environmental Compartments

Once formed, this compound is subject to further transformation through various abiotic and biotic pathways in the environment. These processes determine its ultimate fate and persistence.

Hydrolysis Processes and Environmental Half-lives

The hydrolysis of this compound itself is a potential transformation pathway. While specific environmental half-life data for the hydrolysis of this compound is not extensively detailed in the provided search results, the stability of the compound is noted. In contrast, the estimated half-life of its parent compound, DBCP, in water varies significantly with conditions, ranging from 6.1 years (at pH 7.8 and 21.1°C) to 141 years (at pH 7.0 and 15°C). Another source estimates the half-life of DBCP at 25°C and pH 7 to be 38 years.

Table 1: Estimated Hydrolysis Half-life of DBCP

| pH | Temperature (°C) | Half-life (years) | Reference |

| 7.8 | 21.1 | 6.1 | |

| 7.0 | 15.0 | 141 | |

| 7.0 | 25.0 | 38 |

This table presents data for the precursor compound, DBCP, as detailed information on the hydrolysis half-life of this compound was not available in the search results.

Reductive Debromination Mechanisms

Reductive debromination is a potential transformation pathway for brominated organic compounds. This process involves the removal of bromine atoms and their replacement with hydrogen atoms. While the search results mention reductive debromination in the context of other brominated compounds and as a general reaction type, specific studies detailing the reductive debromination of this compound were not found.

Oxidative Transformation Pathways (e.g., Hydroxylation)

Oxidative processes, such as hydroxylation, can play a role in the degradation of organic compounds in the environment. The hydroxyl group of this compound can be oxidized to form carbonyl compounds. However, specific studies detailing the oxidative transformation pathways and products of this compound in environmental compartments were not prominently featured in the search results.

Environmental Monitoring and Risk Assessment Methodologies

Case Studies on Groundwater Contamination

Significant research into this compound (BAA) stems from its identification as a degradation product of the soil fumigant 1,2-dibromo-3-chloropropane (DBCP). Extensive use of DBCP in agricultural regions has led to widespread groundwater contamination. Under certain environmental conditions, particularly alkaline hydrolysis, DBCP degrades into intermediate products, which then transform into more stable end-products, including this compound.

A notable case involves groundwater investigations in agricultural areas of California, such as the eastern San Joaquin Valley near Fresno. This region has experienced extensive contamination of shallow groundwater from historical DBCP use. Studies conducted by the U.S. Geological Survey (USGS) focused on developing methods to detect and quantify BAA in these contaminated groundwaters to better understand the degradation pathways and estimate the in-situ half-life of DBCP. The presence of BAA confirmed that degradation was occurring within the aquifer, but also highlighted the persistence of this transformation product, which is itself a potential carcinogen. These investigations underscored the necessity of monitoring not just the parent compound (DBCP) but also its significant degradation products like BAA to fully assess the long-term environmental and health risks associated with groundwater contamination.

Research Findings on this compound in Contaminated Groundwater

| Parameter | Finding | Source |

|---|---|---|

| Parent Compound | 1,2-dibromo-3-chloropropane (DBCP) | |

| Transformation Product | This compound (BAA) | |

| Contamination Location | Groundwater near Fresno, California | |

| Formation Pathway | Degradation of DBCP in groundwater. Under alkaline conditions, DBCP hydrolyzes to this compound. | |

| Significance | The presence and concentration of BAA can help estimate the in-situ half-life of DBCP. |

Methodological Approaches for Investigating Environmental Transformation Products

Investigating the formation and fate of environmental transformation products like this compound requires a multi-faceted approach, combining sensitive analytical detection methods with systematic risk assessment frameworks.

Analytical Methods for Detection

A validated method for determining the concentration of this compound in groundwater samples involves liquid-liquid extraction followed by analysis using capillary-column gas chromatography/mass spectrometry (GC/MS) in full-scan mode. This approach allows for the selective identification and quantification of the analyte. The USGS developed a specific method for use in the National Water Quality Assessment Program, which demonstrated reliable performance at trace levels.

Performance of USGS Analytical Method for this compound

| Parameter | Value |

|---|---|

| Analytical Technique | Gas Chromatography/Mass Spectrometry (GC/MS) |

| Extraction Method | Liquid/liquid extraction with dichloromethane (B109758) |

| Estimated Method Detection Limit | 30 nanograms per liter (ng/L) |

| Spiking Concentration (Low) | 0.540 micrograms per liter (µg/L) |

| Spiking Concentration (High) | 5.40 micrograms per liter (µg/L) |

| Mean Percent Recovery (Low Conc.) | 43.8% to 95.2% |

| Mean Percent Recovery (High Conc.) | 43.9% to 64.9% |

Data sourced from USGS studies on determining this compound concentrations in groundwater.

Frameworks for Investigation and Risk Assessment

Beyond simple detection, a comprehensive investigation of transformation products employs broader strategies. For identifying unknown or suspected transformation products, advanced analytical techniques such as high-resolution mass spectrometry (e.g., TOF, Orbitrap) and nuclear magnetic resonance spectroscopy (NMR) are powerful tools for structural identification.

Environmental risk assessment for contaminants like this compound often follows a tiered approach to systematically evaluate potential harm to human health and the ecosystem.

Tier 1 Assessment: This initial screening phase involves comparing detected contaminant concentrations against established generic screening levels or reference values. It is a preliminary step to quickly identify sites that may pose a risk and require further investigation.

Tier 2 Assessment: If screening levels are exceeded, a Tier 2 assessment is performed. This involves a more detailed, semi-quantitative analysis using site-specific data on contaminant concentrations. It may utilize models like the Risk-Based Corrective Action (RBCA) Tool Kit to calculate risk levels for specific land-use scenarios. The goal is to determine if potential for significant risk exists and whether remediation or a more detailed assessment is necessary.

Tier 3 Assessment: This is the most detailed and quantitative stage, involving a highly site-specific risk assessment. It uses complex models to evaluate contaminant fate and transport, exposure pathways, and toxicological effects to establish site-specific cleanup target levels.

Another common method, particularly for ecological risk, is the Risk Quotient (RQ) approach. The RQ is calculated by dividing the measured environmental concentration (MEC) of a substance by its predicted no-effect concentration (PNEC). An RQ value greater than 1 suggests a potential for adverse ecological effects, indicating that the substance may pose a risk to the environment. This method is widely used to evaluate the risks of organic contaminants in soil and aquatic environments.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 2-bromoallyl alcohol in environmental samples?

- Methodological Answer : Capillary-column gas chromatography/mass spectrometry (GC/MS) in full-scan mode is a validated approach for quantifying this compound at trace levels (detection limit: 30 ng/L). For environmental matrices, spiking samples at known concentrations (e.g., 0.540–5.40 µg/L) and analyzing recoveries (43.8–95.2% at low concentrations) can help validate method accuracy. Ensure matrix-specific calibration curves to account for variability in extraction efficiency .

Q. How can researchers ensure accurate structural identification of this compound in synthetic mixtures?

- Methodological Answer : Use CAS registry number (598-19-6) for unambiguous identification. Cross-reference spectral data (e.g., NMR, IR) with databases like NIST Standard Reference Data, though specific spectroscopic profiles for this compound are not explicitly detailed in the provided evidence. Pair chromatographic retention times with mass spectral fragmentation patterns (e.g., molecular ion at m/z 137 for C₃H₅BrO) to confirm identity .

Q. What are the key considerations for synthesizing this compound as an intermediate in organic reactions?

- Methodological Answer : Optimize bromination conditions for allyl alcohol precursors, controlling stoichiometry and reaction temperature to minimize side products like dibromopropene. Post-synthesis, purify via distillation (bp not explicitly provided in evidence) and validate purity using GC/MS. Note that bromine’s electronegativity enhances its reactivity in nucleophilic substitutions, making it useful for cross-coupling reactions .

Advanced Research Questions

Q. What factors contribute to the variability in recovery rates of this compound during extraction from complex matrices?

- Methodological Answer : Recovery variability (43.9–95.2%) arises from matrix effects (e.g., organic content, pH) and competition with co-extractives like dibromopropene. To mitigate this, employ matrix-matched calibration standards and consider solid-phase extraction (SPE) with polarity-adjusted sorbents. For groundwater samples, pre-treatment with sodium sulfate to reduce moisture content can improve GC/MS sensitivity .

Q. How can researchers resolve contradictions in published data on the physicochemical properties of this compound?

- Methodological Answer : Discrepancies in properties like vapor-liquid equilibrium (VLE) or solubility may stem from impurities or measurement conditions. Consult standardized datasets (e.g., DECHEMA’s Vapor-Liquid Equilibrium Data Collection for alcohols) and replicate experiments under controlled conditions (temperature, pressure). Cross-validate results with computational models (e.g., UNIFAC) to predict phase behavior .

Q. What mechanistic insights explain the role of this compound in stereoselective synthesis?

- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Heck coupling reactions. For stereocontrol, use palladium catalysts with chiral ligands to direct allylic substitution pathways. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF for polar intermediates) to enhance yield .

Q. How can researchers improve the stability of this compound in long-term storage?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Periodically validate stability via GC/MS to detect decomposition products (e.g., allyl alcohol or HBr) .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing low-concentration data (e.g., <30 ng/L) of this compound in environmental studies?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply Poisson regression to model concentration-frequency relationships, as demonstrated in alcohol-related epidemiological studies. Report confidence intervals and limit of quantification (LOQ) to contextualize detection limits .

Q. How should researchers design experiments to investigate this compound’s reactivity in aqueous versus organic solvents?

- Methodological Answer : Conduct kinetic studies under controlled pH and temperature. Compare reaction rates in polar aprotic (e.g., acetonitrile) versus protic (e.g., water) solvents using UV-Vis spectroscopy or HPLC. Include controls with deuterated solvents (D₂O) to probe solvent isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.